REACTION_CXSMILES
|
C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.[CH2:16]([N:19]1[CH2:23][C:22](=O)[CH2:21][C:20]1=[O:25])[CH2:17][CH3:18].[NH2:26][C:27]1[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=1[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].O.C1(C)C=CC=CC=1>C(#N)C.C1(C)C=CC=CC=1>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14].[CH2:16]([N:19]1[CH2:23][C:22]([NH:26][C:27]2[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=2[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])=[CH:21][C:20]1=[O:25])[CH2:17][CH3:18] |f:3.4|
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Name
|
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
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Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(N(CC1=O)CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(CC(C1)=O)=O
|
Name
|
methyl 3-amino-2-pentylthiophene-4-carboxylate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1C(=O)OC)CCCCC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the excess toluene
|
Type
|
WASH
|
Details
|
washed sequentially with saturated aqueous Na2CO3 and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(CC(C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(C=C(C1)NC1=C(SC=C1C(=O)OC)CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |